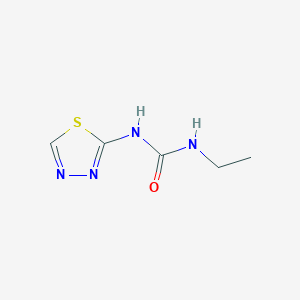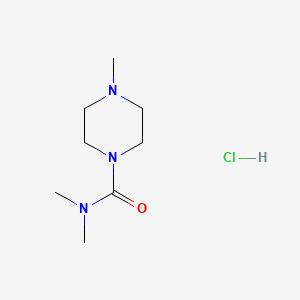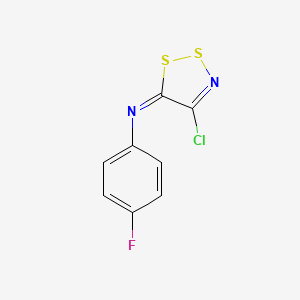
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine is a chemical compound with the molecular formula C8H4ClFN2S2 and a molecular weight of 246.712 g/mol . This compound belongs to the class of dithiazoles, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a five-membered ring
Métodos De Preparación
The synthesis of 4-chloro-N-(4-fluorophenyl)dithiazol-5-imine typically involves a multi-step process. One common method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The dithiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Ring Transformation: The compound can undergo ring transformation reactions, such as the conversion to 3-haloisothiazole-5-carbonitriles using reagents like HBr or HCl.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-fluorophenyl)dithiazol-5-imine involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes . The compound binds to the active site of the enzyme CYP51, which is involved in the demethylation of lanosterol, thereby disrupting the cell membrane integrity and leading to fungal cell death .
Comparación Con Compuestos Similares
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine can be compared with other similar compounds, such as:
4-chloro-N-(4-chlorophenyl)-5H-1,2,3-dithiazol-5-imine: This compound has similar structural features but with a chlorine atom instead of a fluorine atom.
4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine: This compound contains a methoxy group instead of a fluorine atom, which may affect its chemical properties and biological activities.
Propiedades
Número CAS |
65343-05-7 |
|---|---|
Fórmula molecular |
C8H4ClFN2S2 |
Peso molecular |
246.7 g/mol |
Nombre IUPAC |
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine |
InChI |
InChI=1S/C8H4ClFN2S2/c9-7-8(13-14-12-7)11-6-3-1-5(10)2-4-6/h1-4H |
Clave InChI |
GMPLQDWACPFCAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C2C(=NSS2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


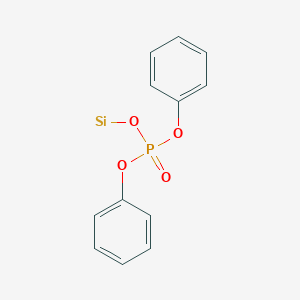
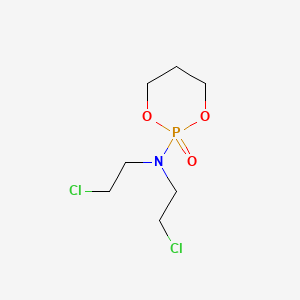
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
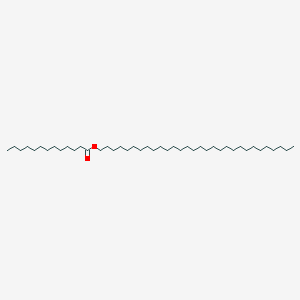
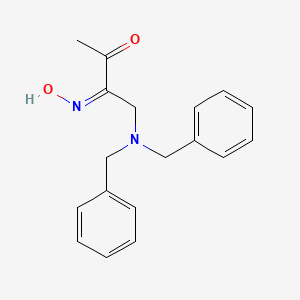
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
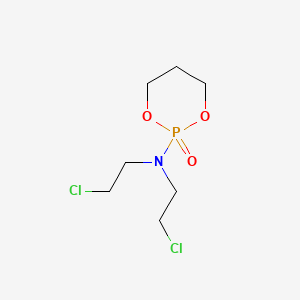
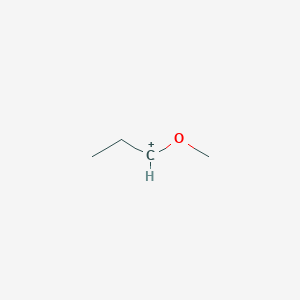
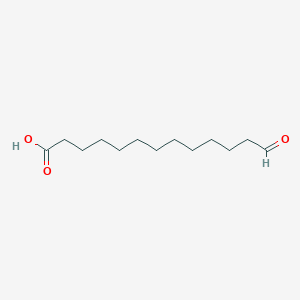
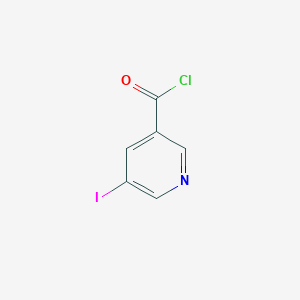
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
